molecular formula C12H8F2O B11897910 2-(Difluoromethyl)naphthalene-5-carboxaldehyde

2-(Difluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11897910
M. Wt: 206.19 g/mol
InChI Key: KUGRKEIDJNHSLG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H8F2O It is a derivative of naphthalene, where a difluoromethyl group and a carboxaldehyde group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Difluoromethyl)naphthalene-5-carboxylic acid.

    Reduction: Formation of 2-(Difluoromethyl)naphthalene-5-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-5-carboxaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

6-(difluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)9-4-5-11-8(6-9)2-1-3-10(11)7-15/h1-7,12H

InChI Key

KUGRKEIDJNHSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C=O

Origin of Product

United States

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